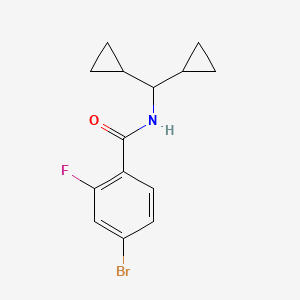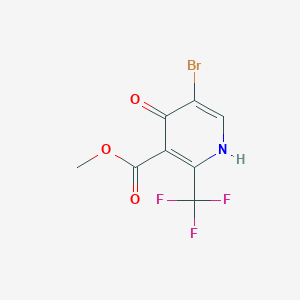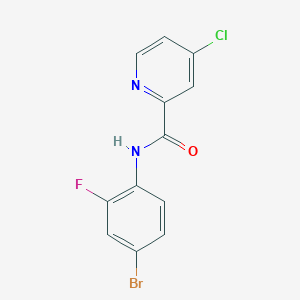
n-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide is an organic compound with the molecular formula C12H7BrClFN2O This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom attached to a picolinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide typically involves the reaction of 4-chloropicolinic acid with 4-bromo-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
- 4-Bromo-2-fluorobiphenyl
- N-(4-Bromo-2-fluorophenyl)-2-methylsulfanylacetamide
Uniqueness
N-(4-Bromo-2-fluorophenyl)-4-chloropicolinamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a chloropicolinamide core. This unique structure imparts distinct chemical properties, making it valuable for specific research applications that require precise molecular interactions.
Eigenschaften
Molekularformel |
C12H7BrClFN2O |
|---|---|
Molekulargewicht |
329.55 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-4-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C12H7BrClFN2O/c13-7-1-2-10(9(15)5-7)17-12(18)11-6-8(14)3-4-16-11/h1-6H,(H,17,18) |
InChI-Schlüssel |
NPKPPTHZBJBTEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
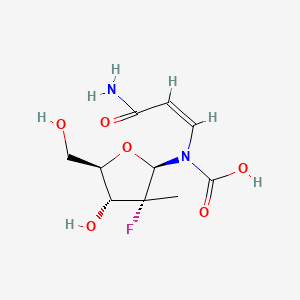

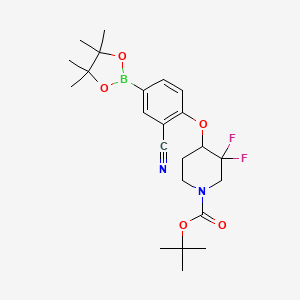


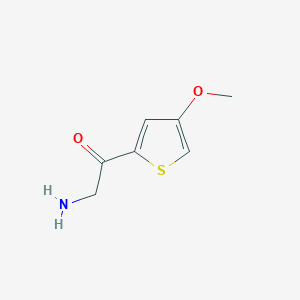
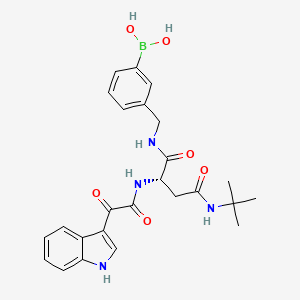
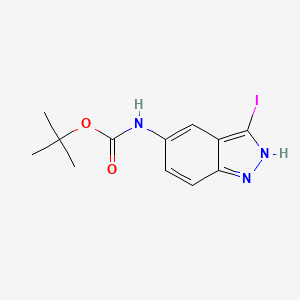
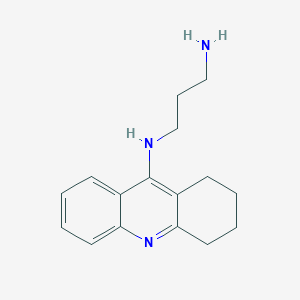
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
